4,5-di-epi-Cladospolide B
CAS No.:
Cat. No.: VC1920778
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20O4 |
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Molecular Weight | 228.28 g/mol |
IUPAC Name | (3Z,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
Standard InChI | InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m1/s1 |
Standard InChI Key | PLHJPQNLCWFPFY-GOCSDFOFSA-N |
Isomeric SMILES | C[C@@H]1CCCCC[C@H]([C@@H](/C=C\C(=O)O1)O)O |
Canonical SMILES | CC1CCCCCC(C(C=CC(=O)O1)O)O |
Introduction
Chemical Structure and Properties
Biosynthetic Considerations
The biosynthesis of cladospolides in Cladosporium species follows typical polyketide biosynthetic pathways. Research on related compounds has proposed that many cladospolides share a common trihydroxydodecanoic acid-polyketide precursor . The biosynthetic pathway involves sequential addition of acetate units to form a polyketide chain, followed by various modifications including cyclization to form the macrolide ring.
For example, thiocladospolides (sulfur-containing analogs of cladospolides) are thought to be formed when a sulfide group is added to a biosynthetic precursor. The positioning of this addition can vary, resulting in different compounds. When the substituent at C-4 is a hydroxyl group, the sulfide group typically adds at C-3, resulting in the sulfide group at C-3 and methyl group at C-11 being on opposite faces of the molecule .
The specific enzymes involved in controlling the stereochemistry at positions 4 and 5 during the biosynthesis of 4,5-di-epi-Cladospolide B would be of particular interest. These enzymes likely include ketoreductases, dehydratases, and enoyl reductases that are involved in the processing of the growing polyketide chain. The precise timing and specificity of these enzymatic steps would determine the final stereochemical outcome at these positions, resulting in the distinct 4,5-di-epi configuration.
Biological Activities
Antimicrobial Properties of Cladospolides
Cladospolides as a family have demonstrated significant antimicrobial activities in research studies. For instance, Cladospolide B (compound 30) exhibited antibacterial activity against Enterococcus faecalis ATCC 29212 with a Minimum Inhibitory Concentration (MIC) value of 0.31 μg/mL . This potent activity suggests potential applications in combating bacterial infections, particularly those caused by enterococci, which can be problematic in clinical settings.
Similarly, Cladospolide D (compound 15), described as a new 12-membered macrolide antibiotic, showed excellent antifungal activities against Pyricularia oryzae and Muco rracemosus with IC50 values of 0.15 and 29 μg/mL, respectively . This finding highlights the potential of cladospolides as antifungal agents, particularly against plant pathogens like P. oryzae, which causes rice blast disease, a significant threat to global rice production.
Other macrolides isolated from Cladosporium species, such as dendrodolides A, C, M, and L (compounds 21-24), have been evaluated for their antibacterial activities against various pathogenic bacteria, including Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, and Escherichia coli . These findings collectively suggest that the 12-membered macrolide scaffold found in cladospolides provides a versatile platform for antimicrobial activity.
Comparative Analysis with Related Compounds
The Cladospolide Family and Related Macrolides
The cladospolide family includes several structurally related compounds that vary in their stereochemistry and substitution patterns. In addition to the classic cladospolides (A, B, D), researchers have identified modified forms, including:
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Thiocladospolides: These are sulfur-containing analogs, such as thiocladospolide E (compound 27), thiocladospolide F (compound 32), and thiocladospolide G (compound 33) . These compounds have shown activities against aquatic pathogenic bacteria like Edwardsiella tarda and Vibrio anguillarum with MIC values ranging from 1.0 to 4.0 μg/mL . The introduction of sulfur atoms into the basic cladospolide structure represents an interesting structural modification that can significantly alter the compound's properties and activities.
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Cladocladosins: Another group of macrolides from Cladosporium species, represented by cladocladosin A (compound 31), which has demonstrated activity against aquatic pathogenic bacteria including Pseudomonas aeruginosa . These compounds share structural similarities with cladospolides but have distinct modifications that result in a different classification.
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Dendrodolides: Structurally related macrolides often co-occurring with cladospolides in extracts from Cladosporium species . The co-occurrence of these compounds suggests they may share biosynthetic precursors or pathways, highlighting the metabolic versatility of Cladosporium fungi.
The diversity of these related compounds illustrates the remarkable structural variations that can arise from relatively minor changes in biosynthetic processes. Each variation can lead to compounds with different biological activities and potential applications, making this family of natural products a rich source for discovery.
Comparative Table of Macrolides from Cladosporium Species
Compound Name | Structural Features | Biological Activity | Source Organism |
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Cladospolide A (16) | 12-membered macrolide | Not specified in available search results | Cladosporium species |
Cladospolide B (17, 20, 29, 30) | 12-membered macrolide | Antibacterial against E. faecalis (MIC 0.31 μg/mL) | Various Cladosporium species including endophytic fungus IS384 |
Cladospolide D (15) | New 12-membered macrolide antibiotic | Antifungal against P. oryzae (IC50 0.15 μg/mL) and M. rracemosus (IC50 29 μg/mL) | Endophytic fungus Cladosporium sp. FT-0012 |
Thiocladospolide E (27) | Sulfur-containing macrolide | No significant antitumor or antibacterial activity noted | Mangrove endophytic fungus Cladosporium sp. SCNU-F0001 |
Thiocladospolide F (32) | Sulfur-containing macrolide | Active against E. tarda and V. anguillarum (MIC 1.0-4.0 μg/mL), active against H. maydis (MIC 4.0 μg/mL) | Marine mangrove-derived endophytic fungus Cladosporium cladosporioides MA-299 |
Thiocladospolide G (33) | Sulfur-containing macrolide | Active against E. tarda and V. anguillarum (MIC 1.0-4.0 μg/mL) | Marine mangrove-derived endophytic fungus Cladosporium cladosporioides MA-299 |
Cladocladosin A (31) | Macrolide | Active against E. tarda, V. anguillarum, and P. aeruginosa (MIC 1.0-4.0 μg/mL) | Marine mangrove-derived endophytic fungus Cladosporium cladosporioides MA-299 |
Dendrodolide A, C, M, L (21-24) | Structurally related macrolides | Evaluated for antibacterial activities against various bacteria | Fungus Cladosporium sp. RA07-1 derived from gorgonian Anthogorgia ochracea |
4,5-di-epi-Cladospolide B | 12-membered macrolide with specific stereochemistry at positions 4 and 5 | Not specified in available search results | Presumed to be from Cladosporium species |
This table provides a comparative view of various macrolides isolated from Cladosporium species and their reported biological activities . The inclusion of 4,5-di-epi-Cladospolide B, though with limited specific data in the available search results, helps contextualize it within this diverse family of compounds. The table highlights the structural and functional diversity that can arise from relatively minor modifications to the basic macrolide scaffold.
Current Research and Future Perspectives
Research Status
Research on natural products from Cladosporium species continues to be an active area in natural product chemistry. Scientists are interested in these compounds for several reasons:
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Structural diversity: Cladosporium species produce a wide variety of secondary metabolites with diverse chemical structures . This diversity provides a rich resource for studying structure-activity relationships and discovering new lead compounds for various applications.
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Biological activities: Many compounds isolated from these fungi show promising biological activities, particularly antimicrobial effects . The emergence of antibiotic resistance has renewed interest in natural products as sources of novel antimicrobial agents.
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Ecological significance: These metabolites may play important roles in the ecology of the producing organisms . Understanding these roles can provide insights into fungal biology and ecology.
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Biosynthetic pathways: Understanding how these complex molecules are assembled in nature provides insights into fungal metabolism . These insights can potentially be exploited for synthetic biology applications.
Current research approaches include isolation and characterization of new compounds, evaluation of biological activities, investigation of biosynthetic pathways, and exploration of potential applications in medicine, agriculture, and other fields. The continued discovery of new compounds and activities from Cladosporium species suggests that this genus remains a valuable source of bioactive natural products.
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